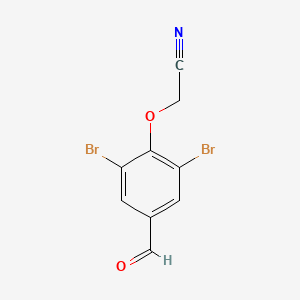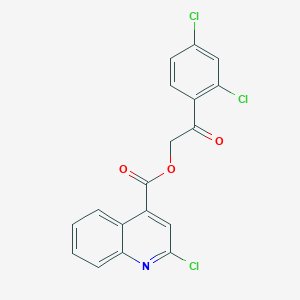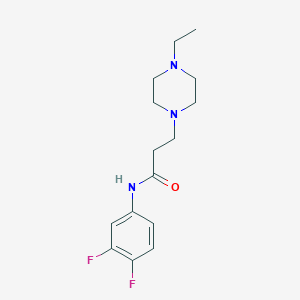![molecular formula C20H27N3O2S B10884992 1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)
1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C20H27N3O2S It is known for its unique structural features, which include a piperazine ring substituted with a naphthylsulfonyl group
Preparation Methods
The synthesis of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of 1-amino-4-methylpiperazine with 2-naphthalenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylsulfonyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylsulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE can be compared with other similar compounds, such as:
1-Methyl-4-(1-naphthylsulfonyl)piperazine: This compound has a similar structure but lacks the additional piperidyl substitution, leading to different chemical and biological properties.
1-[(4-methyl-1-piperidinyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine: This compound has a similar sulfonyl group but differs in the substitution pattern on the piperazine ring, affecting its reactivity and applications.
The uniqueness of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-methyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C20H27N3O2S/c1-21-12-14-22(15-13-21)19-8-10-23(11-9-19)26(24,25)20-7-6-17-4-2-3-5-18(17)16-20/h2-7,16,19H,8-15H2,1H3 |
InChI Key |
AYPAXEYLSMXMBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)
![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
![(4-Benzylpiperidin-1-yl)[1-(4-chlorobenzyl)piperidin-3-yl]methanone](/img/structure/B10884941.png)
![1-(4-Methylcyclohexyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884943.png)
![2-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10884968.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884979.png)


